molecular formula C6H4N2O2 B3355535 Furo[2,3-d]pyrimidin-2(3h)-one CAS No. 62785-91-5

Furo[2,3-d]pyrimidin-2(3h)-one

Cat. No.: B3355535
CAS No.: 62785-91-5
M. Wt: 136.11 g/mol
InChI Key: WHRZCXAVMTUTDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for furo[2,3-d]pyrimidin-2(3H)-one involves the cyclization of 4-(phenacyloxy)pyrimidine-5-carbonitriles. This reaction is typically carried out in the presence of potassium carbonate and a catalytic amount of potassium iodide in anhydrous acetonitrile medium . Another method involves the condensation of 2-amino-3-ethylcarboxylate-4,5-diphenylfuran with monosubstituted thioureas on alumina support under microwave irradiation, yielding the product in excellent yields within a short reaction time .

Industrial Production Methods

Industrial production methods for this compound often leverage microwave-assisted organic synthesis techniques due to their efficiency and practicality. These methods offer advantages such as better selectivity, remarkable reaction rate enhancement, and improved yields .

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-d]pyrimidin-2(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the furo[2,3-d]pyrimidine core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, potassium iodide, and various organic solvents such as acetonitrile. Microwave irradiation is often employed to enhance reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 4-(phenacyloxy)pyrimidine-5-carbonitriles yields 5-amino-6-(4’-R-benzoyl)-2-methylsulfanylfuro[2,3-d]pyrimidines .

Scientific Research Applications

Furo[2,3-d]pyrimidin-2(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of furo[2,3-d]pyrimidin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as antifolates, inhibiting enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis . This inhibition leads to the disruption of cellular processes in target organisms, making it effective against certain pathogens.

Comparison with Similar Compounds

Furo[2,3-d]pyrimidin-2(3H)-one can be compared with other similar compounds such as:

Properties

IUPAC Name

1H-furo[2,3-d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-6-7-3-4-1-2-10-5(4)8-6/h1-3H,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRZCXAVMTUTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C=NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570177
Record name Furo[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62785-91-5
Record name Furo[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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